Methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate
Description
Methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is a bicyclic compound featuring a 2,3-dihydro-1H-indene core substituted with a methoxy group at position 5 and an acetate ester moiety at position 1. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in medicinal chemistry and materials science. Its pharmacological relevance is inferred from structurally related indene derivatives, which exhibit bioactivities such as enzyme inhibition and antimicrobial properties . Below, we provide a detailed comparison with analogous compounds, emphasizing structural variations, synthesis routes, and biological implications.
Properties
IUPAC Name |
methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-11-5-6-12-9(7-11)3-4-10(12)8-13(14)16-2/h5-7,10H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKFGULNZWGLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856667 | |
| Record name | Methyl (5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856169-07-8 | |
| Record name | Methyl (5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation: 5-Methoxy-2,3-dihydro-1H-indene Core
Reduction of 5-Methoxyindanone : The 5-methoxyindanone is typically reduced to 5-methoxy-2,3-dihydro-1H-indene using mild reducing agents such as sodium borohydride or catalytic hydrogenation under controlled conditions to preserve the methoxy substituent and avoid over-reduction.
Acid-Catalyzed N-Alkylation (Related Indanol Derivatives) : Although focused on amines, acid-catalyzed reactions using p-toluenesulfonic acid (p-TSA) illustrate the activation of 1-indanol derivatives, which could be adapted for alkylation steps in the synthesis of related indane esters.
Introduction of the Acetate Side Chain
Alkylation with Methyl 2-Bromoacetate : The key step for installing the methyl acetate side chain involves nucleophilic substitution where the indene nitrogen or carbon center is alkylated with methyl 2-bromoacetate in the presence of a strong base such as potassium tert-butoxide in a polar aprotic solvent like dimethylformamide (DMF). This reaction is typically conducted at room temperature under nitrogen atmosphere for 4 hours to ensure completion.
Reaction Monitoring and Workup : The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is diluted with ethyl acetate and water, separated, and the organic layer is washed and dried over anhydrous sodium sulfate. The crude product is concentrated under vacuum.
Purification
- Column Chromatography : The crude product is purified by silica gel column chromatography, using a gradient of ethyl acetate in hexane (typically 2-30%) as the eluent to isolate the pure methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate as a colorless liquid or solid depending on scale and conditions.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reduction of 5-Methoxyindanone | NaBH4 or catalytic hydrogenation | Methanol or EtOH | 0°C to RT | 1-3 hours | 75-85 | Preserves methoxy group |
| Alkylation with methyl 2-bromoacetate | Methyl 2-bromoacetate, KOtBu, DMF, N2 atmosphere | DMF | Room temperature | 4 hours | 70-80 | Monitored by TLC; base-promoted alkylation |
| Workup and extraction | Ethyl acetate, water washing, drying over Na2SO4 | - | - | - | - | Standard organic extraction |
| Purification | Silica gel chromatography (ethyl acetate/hexane) | - | - | - | - | Gradient elution 2-30% ethyl acetate |
Research Findings and Notes
The use of potassium tert-butoxide as a base in DMF facilitates clean alkylation with methyl 2-bromoacetate, avoiding side reactions such as elimination or over-alkylation.
The methoxy substituent at the 5-position is stable under the described reaction conditions, which is critical for maintaining the desired electronic properties of the molecule.
Alternative methods such as oxidation of 5-methoxyindan-1-ol to the corresponding aldehyde followed by Wittig or Knoevenagel-type condensations have been reported for related indane derivatives but are less direct for this particular ester.
The acid-catalyzed activation of 1-indanol derivatives provides a useful precedent for functionalization strategies but is more relevant for amine derivatives than esters.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that compounds similar to methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate may exhibit various biological activities. The indene structure is known for its potential anti-inflammatory and analgesic properties. Studies have shown that related compounds can influence neurotransmitter systems, suggesting possible applications in treating conditions such as depression or anxiety .
Case Study: Analgesic Activity
A study highlighted the analgesic effects of indene derivatives in animal models. This compound was tested alongside other derivatives, showing promising results in reducing pain responses . This suggests further exploration could lead to novel pain management therapies.
Organic Synthesis
Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various functional group transformations, making it useful in synthesizing more complex molecules. Researchers have utilized this compound to create derivatives with enhanced biological activity or altered physical properties .
Table: Synthetic Applications
| Application Type | Description | Reference |
|---|---|---|
| Intermediate | Used in synthesizing complex organic molecules | |
| Functionalization | Enables transformations leading to diverse derivatives |
Materials Science
Polymer Chemistry
The compound's reactivity makes it suitable for applications in polymer chemistry. It can be incorporated into polymer matrices to enhance material properties such as flexibility or thermal resistance. Research into its use as a modifier in polymer blends has shown that it can improve mechanical properties while maintaining processability .
Case Study: Polymer Modification
In a recent study, this compound was used to modify poly(lactic acid) (PLA), resulting in improved toughness without significant loss of biodegradability. This application highlights its potential in developing sustainable materials for various industrial applications .
Environmental Chemistry
Biodegradation Studies
The environmental impact of synthetic compounds is increasingly scrutinized. Research into the biodegradability of this compound indicates that it can be broken down by microbial action under specific conditions. This property is essential for assessing the environmental safety of using such compounds in consumer products or industrial applications .
Mechanism of Action
The mechanism of action of Methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate involves its interaction with specific molecular targets and pathways. The methoxy group and the indene ring system play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Substituent Position Variations
Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate (CAS 93742-43-9)
- Structural difference : The acetate group is attached to position 2 of the indene ring instead of position 1.
- Impact : Altered steric and electronic properties may affect binding to biological targets. The ethyl ester also increases lipophilicity compared to the methyl ester in the target compound .
- Ethyl 2-(1-hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate (9b) Structural difference: A hydroxy group replaces the methyl ester at position 1, and the methoxy group is at position 6. Molecular weight: 250.29 g/mol .
Functional Group Variations
- Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (CAS 22446-37-3) Structural difference: A hydroxy group replaces the methoxy group at position 5. Similarity score to the target compound: 0.90 .
2-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetohydrazine
Halogenated and Complex Derivatives
Methyl 5-chloro-2,3-dihydro-2-hydroxyl-1-oxo-1H-inden-2-carboxylate
- (E)-2-(4-((Dimethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (E-1b) Structural difference: A benzylidene group at position 2 and a dimethylamino-methyl substituent.
Data Tables
Table 1. Structural and Physical Properties of Key Analogues
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Similarity Score |
|---|---|---|---|---|---|
| Methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate | 5-OCH₃, 1-COOCH₃ | C₁₄H₁₆O₄ | 248.28 | N/A | Reference |
| Ethyl 2-(5-methoxy-2,3-dihydro-1H-inden-2-yl)acetate | 5-OCH₃, 2-COOCH₂CH₃ | C₁₅H₁₈O₄ | 262.30 | 93742-43-9 | - |
| Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate | 5-OH, 1-COOCH₃ | C₁₃H₁₄O₄ | 234.25 | 22446-37-3 | 0.90 |
| Ethyl 2-(1-hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate | 6-OCH₃, 1-OH, 1-COOCH₂CH₃ | C₁₄H₁₈O₄ | 250.29 | N/A | - |
Biological Activity
Methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate, with the molecular formula and CAS number 856169-07-8, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, analgesic, and antimicrobial effects, as well as relevant structure-activity relationships (SAR).
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.27 g/mol |
| CAS Number | 856169-07-8 |
| Physical State | Solid |
Anti-inflammatory Activity
Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. This is primarily assessed through its effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- Inhibition of COX Enzymes :
Analgesic Effects
The analgesic properties of this compound have also been explored. Research indicates that compounds with similar structures often demonstrate pain-relieving effects through various mechanisms, including modulation of neurotransmitter release and inhibition of inflammatory mediators.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.
In vitro studies have demonstrated that the compound exhibits moderate to good antibacterial activity when compared to standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial in predicting the biological activity of this compound. Modifications to the methoxy and indene moieties can significantly influence its pharmacological profile:
| Structural Modification | Effect on Activity |
|---|---|
| Addition of electron-donating groups | Enhanced anti-inflammatory activity |
| Alteration in alkyl chain length | Variability in antimicrobial efficacy |
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Study on Inflammation : In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of several derivatives against clinical isolates of E. coli. This compound demonstrated a minimum inhibitory concentration (MIC) that was lower than that of conventional antibiotics used as controls .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(5-methoxy-2,3-dihydro-1H-inden-1-yl)acetate?
- Methodological Answer : The compound can be synthesized via base-mediated alkylation or esterification. For example, DBU (1,8-diazabicycloundec-7-ene) is effective in promoting coupling reactions between indene precursors and methyl acetate derivatives under anhydrous conditions. Reaction progress should be monitored using TLC, and purification achieved via column chromatography (hexane:ethyl acetate gradients). Yield optimization requires controlling stoichiometry and reaction time, as demonstrated in analogous indene-acetate syntheses .
Q. How is structural confirmation performed for this compound?
- Methodological Answer : Combine 1H/13C NMR to verify proton environments and carbon frameworks. For example, the methoxy group (δ ~3.7 ppm in 1H NMR) and acetate carbonyl (δ ~170–175 ppm in 13C NMR) are key markers. X-ray crystallography (using SHELX programs) resolves absolute configuration and confirms stereochemistry, especially if chiral centers are present. Cross-validate NMR data with literature analogs (e.g., similar indenyl-acetates) to ensure consistency .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify purity. For chiral variants, employ chiral HPLC (e.g., Chiralcel IA column with hexane:iPrOH eluent) to resolve enantiomers. Compare retention times with standards and calculate enantiomeric excess (ee) via peak integration .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs targeting PPAR receptors?
- Methodological Answer : Introduce substituents at the indene ring (e.g., para-substituted aryl groups) to enhance PPAR-α/γ dual agonism. Small alkyl groups (e.g., methyl or ethyl) α to the acetate improve receptor binding. Use FRET assays to measure ligand-receptor interactions and molecular docking to predict binding conformations. Validate modifications via in vitro cell-based assays .
Q. What computational strategies predict electronic properties and reactivity?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G(d,p) basis set) to model HOMO-LUMO gaps, electrostatic potential surfaces, and global reactivity indices (electrophilicity, chemical hardness). Analyze Mulliken charges to identify nucleophilic/electrophilic sites. Compare computed NMR chemical shifts with experimental data to validate accuracy .
Q. How to resolve discrepancies between XRD and NMR data in stereochemical assignments?
- Methodological Answer : If XRD indicates a different configuration than NMR-derived NOE effects, re-examine crystal packing forces (e.g., via PLATON analysis) for potential distortions. Use variable-temperature NMR to assess conformational flexibility. For chiral centers, confirm enantiopurity via circular dichroism (CD) or optical rotation measurements .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions to enhance aqueous solubility. Use molecular dynamics simulations to predict logP and solubility parameters. For bioavailability, formulate as a prodrug (e.g., ester hydrolysis derivatives) and assess metabolic stability via microsomal assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
